molecular formula C7H8ClN5 B1617869 2-chloro-N,N-dimethyl-9H-purin-6-amine CAS No. 100960-20-1

2-chloro-N,N-dimethyl-9H-purin-6-amine

Cat. No.: B1617869
CAS No.: 100960-20-1
M. Wt: 197.62 g/mol
InChI Key: BJAYANZFEQNNDV-UHFFFAOYSA-N
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Description

2-chloro-N,N-dimethyl-9H-purin-6-amine: is a chemical compound with the molecular formula C(_7)H(_8)ClN(_5). It belongs to the purine family, which is a group of heterocyclic aromatic organic compounds. This compound is characterized by the presence of a chlorine atom at the second position and a dimethylamine group at the sixth position of the purine ring. It is used in various scientific research fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N,N-dimethyl-9H-purin-6-amine typically involves the chlorination of N,N-dimethyl-9H-purin-6-amine. One common method includes the reaction of N,N-dimethyl-9H-purin-6-amine with a chlorinating agent such as phosphorus oxychloride (POCl(_3)) or thionyl chloride (SOCl(_2)) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at a temperature range of 0-5°C to prevent decomposition of the product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. Continuous flow reactors may be employed to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N,N-dimethyl-9H-purin-6-amine undergoes various chemical reactions, including:

    Nucleophilic Substitution Reactions: The chlorine atom at the second position can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide (H(_2)O(_2)) or m-chloroperbenzoic acid (m-CPBA).

    Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH(_4)) or sodium borohydride (NaBH(_4)).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium thiolate (KSR) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Hydrogen peroxide (H(_2)O(_2)) in acetic acid or m-chloroperbenzoic acid (m-CPBA) in dichloromethane.

    Reduction: Lithium aluminum hydride (LiAlH(_4)) in ether or sodium borohydride (NaBH(_4)) in methanol.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted purines depending on the nucleophile used.

    Oxidation: Formation of N-oxides.

    Reduction: Formation of reduced purine derivatives.

Scientific Research Applications

2-chloro-N,N-dimethyl-9H-purin-6-amine is utilized in various scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex purine derivatives.

    Biology: Studied for its potential effects on cellular processes and enzyme inhibition.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Employed in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-chloro-N,N-dimethyl-9H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and dimethylamine group play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. This can lead to various biological effects, including the modulation of cellular pathways and inhibition of viral replication or cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-9H-purin-6-amine
  • N,N-dimethyl-9H-purin-6-amine
  • 2,6-dichloro-9H-purine

Uniqueness

2-chloro-N,N-dimethyl-9H-purin-6-amine is unique due to the presence of both a chlorine atom and a dimethylamine group on the purine ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry. Compared to similar compounds, it offers a unique balance of reactivity and stability, which can be advantageous in synthetic and biological studies.

Properties

IUPAC Name

2-chloro-N,N-dimethyl-7H-purin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN5/c1-13(2)6-4-5(10-3-9-4)11-7(8)12-6/h3H,1-2H3,(H,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJAYANZFEQNNDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC2=C1NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90333713
Record name 2-chloro-N,N-dimethyl-9H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90333713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100960-20-1
Record name 2-chloro-N,N-dimethyl-9H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90333713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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